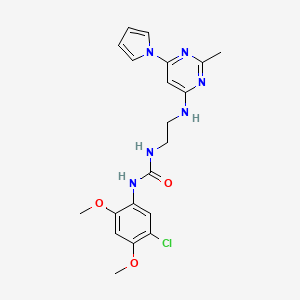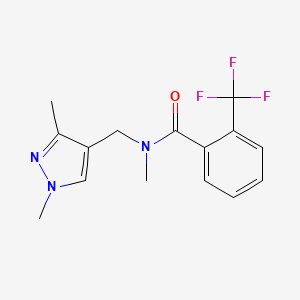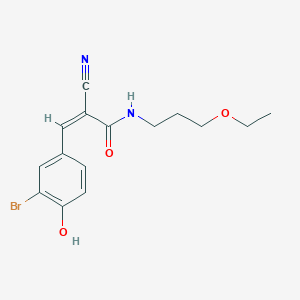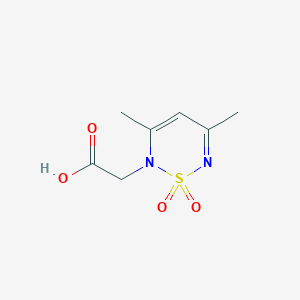
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a carboxamide group
Applications De Recherche Scientifique
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
Target of Action
The primary target of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, which is the causative agent of tuberculosis .
Mode of Action
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the bacterium, which disrupts its normal function and leads to its inhibition .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of mycobacterium tuberculosis, leading to its inhibition .
Result of Action
The result of the action of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is the inhibition of Mycobacterium tuberculosis . This leads to a decrease in the bacterium’s ability to cause disease, making the compound a potential candidate for the treatment of tuberculosis .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been found to decrease the activity of IL-6 and TNF-α, and hinder cell migration .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the cyclooxygenase (COX) enzymes . These enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins, and prostacyclin .
Temporal Effects in Laboratory Settings
The temporal effects of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide in laboratory settings are not yet fully known. It is known that benzothiazole derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide at different dosages in animal models are not yet fully known. It is known that benzothiazole derivatives can have toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is involved in are not yet fully known. It is known that benzothiazole derivatives can interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide within cells and tissues are not yet fully known. It is known that benzothiazole derivatives can interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide and any effects on its activity or function are not yet fully known. It is known that benzothiazole derivatives can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Fluorine: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of thioamides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Reduced benzothiazole derivatives
Substitution Products: Substituted benzothiazole derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound also features a benzothiazole ring and exhibits similar biological activities.
2-arylbenzothiazoles: These compounds are known for their diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a benzothiazole ring, which confer distinct electronic and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-4-9-15-17(14)21-19(25-15)22(12-13-6-2-1-3-7-13)18(23)16-10-5-11-24-16/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSOYMRABUBSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)

![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2524231.png)

![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)


![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride](/img/structure/B2524241.png)

